molecular formula C30H25F6N3O2 B14902671 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione

3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione

Cat. No.: B14902671
M. Wt: 573.5 g/mol
InChI Key: DFHJYNGKEORMSN-ZEQKJWHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure and properties

Preparation Methods

The synthesis of 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the cyclobutene ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the amino groups: The amino groups are introduced through nucleophilic substitution reactions.

    Addition of the trifluoromethyl groups: The trifluoromethyl groups are added using reagents such as trifluoromethyl iodide under specific conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and properties

Properties

Molecular Formula

C30H25F6N3O2

Molecular Weight

573.5 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-1,2-diphenyl-2-pyrrolidin-1-ylethyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C30H25F6N3O2/c31-29(32,33)20-15-21(30(34,35)36)17-22(16-20)37-24-25(28(41)27(24)40)38-23(18-9-3-1-4-10-18)26(39-13-7-8-14-39)19-11-5-2-6-12-19/h1-6,9-12,15-17,23,26,37-38H,7-8,13-14H2/t23-,26-/m1/s1

InChI Key

DFHJYNGKEORMSN-ZEQKJWHPSA-N

Isomeric SMILES

C1CCN(C1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.